Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate
Description
IUPAC Nomenclature and Systematic Identification
The compound under investigation is systematically identified through multiple nomenclature systems and registration databases. According to the Chemical Abstracts Service, this molecule is assigned the registry number 171091-03-5. The preferred International Union of Pure and Applied Chemistry name for this compound is ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate. This nomenclature clearly indicates the stereochemical configuration around the hydrazone double bond, with the Z-configuration being the predominant isomeric form.
The molecular formula has been consistently reported as C₁₀H₁₁Cl₂N₃O₂ across multiple chemical databases. The molecular weight is calculated as 276.12 grams per mole. The systematic identification extends to various synonyms that reflect different nomenclature conventions. Alternative names include ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate, 2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid ethyl ester, and acetic acid, 2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-imino-, ethyl ester.
The Standard International Chemical Identifier provides a unique representation of the molecular structure as InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15). The corresponding Simplified Molecular Input Line Entry System representation is CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N. These standardized identifiers enable precise communication and database searching across different chemical information systems.
Table 1: Systematic Identification Parameters
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features typical of hydrazone-containing compounds. The central structural motif consists of a planar arrangement around the hydrazone linkage, which significantly influences the overall molecular conformation. Similar hydrazono compounds have demonstrated that the carbon-nitrogen double bond adopts a Z-configuration, allowing for optimal electronic delocalization and molecular stability.
Conformational analysis studies using density functional theory calculations have been performed on related hydrazono-acetate derivatives, revealing important insights into the preferred molecular arrangements. These computational investigations typically examine multiple conformational possibilities to identify the most thermodynamically stable configurations. For analogous compounds, conformational analysis has revealed that intramolecular hydrogen bonding interactions play a crucial role in stabilizing specific molecular geometries.
The 2,4-dichlorophenyl substituent introduces steric and electronic effects that influence the overall molecular shape. The presence of two chlorine atoms at the 2 and 4 positions of the benzene ring creates an asymmetric electronic environment that affects both the planarity of the aromatic system and its interaction with the hydrazone moiety. The ethyl ester group provides additional conformational flexibility, with rotation around the carbon-oxygen and carbon-carbon bonds contributing to the overall conformational landscape.
Theoretical studies on similar hydrazono compounds have identified that the most stable conformers are typically those stabilized by intramolecular hydrogen bonding interactions between the amino group and nearby heteroatoms. Natural bond orbital calculations have further supported these findings by quantifying the strength and directionality of these stabilizing interactions.
Crystallographic Studies and Hydrogen Bonding Networks
X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of molecular compounds. X-ray diffraction techniques exploit the interaction between X-ray radiation and the electron density around atoms to determine precise atomic positions and bond lengths. The wavelength of X-rays is comparable to the distances between atoms in crystals, making this technique particularly suitable for structural determination.
Related hydrazono-acetate compounds have been subjected to single-crystal X-ray diffraction studies, revealing important structural features. For instance, ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate crystallizes in the monoclinic crystal system with space group P2₁. The unit cell parameters for this related compound are a = 4.4611(7) Å, b = 9.4546(14) Å, c = 13.464(2) Å, with β = 91.642(2)°. The crystal structure analysis revealed that the molecule features a planar Car—N(H)—N=C(Cl) unit with a torsion angle of 5.5(4)°.
Hydrogen bonding networks play a crucial role in determining crystal packing arrangements. In the crystal structure of ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate, the amino site forms hydrogen bonds to the double-bond carbonyl oxygen atom of adjacent molecules. This hydrogen bonding pattern gives rise to helical chains that run along the b-axis of the unit cell. Such intermolecular interactions significantly influence the physical properties and stability of the crystalline material.
The analysis of intermolecular contacts using Hirshfeld surface calculations provides quantitative insights into the relative importance of different types of interactions in crystal structures. For similar compounds, these calculations have revealed that hydrogen-hydrogen contacts typically represent the largest percentage of intermolecular interactions, followed by carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen contacts.
Table 2: Crystallographic Data for Related Hydrazono Compounds
Comparative Analysis with Analogous Hydrazono-acetate Derivatives
The structural characteristics of this compound can be meaningfully compared with other members of the hydrazono-acetate family. Ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate represents a closely related analog that shares the same dichlorophenyl substituent but differs in the presence of a chloro group instead of an amino group at the α-position. This structural modification significantly affects both the electronic properties and the potential for hydrogen bonding interactions.
Another important comparative compound is ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate, which features only a single chlorine substituent on the phenyl ring. The molecular formula of this compound is C₁₀H₁₂ClN₃O₂, with a molecular weight that is correspondingly lower due to the absence of the second chlorine atom. The systematic comparison of these compounds reveals how halogen substitution patterns influence molecular properties and reactivity.
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate provides another valuable point of comparison, featuring a methoxy group instead of chlorine substituents. This compound has the molecular formula C₁₁H₁₃ClN₂O₃ and exhibits different electronic characteristics due to the electron-donating nature of the methoxy group compared to the electron-withdrawing chlorine atoms. The presence of the methoxy substituent also introduces additional hydrogen bonding possibilities through the oxygen atom.
The conformational preferences across this series of compounds show common trends related to the planar nature of the hydrazone linkage and the influence of substituent effects on molecular geometry. All compounds in this family adopt the Z-configuration around the hydrazone double bond, which appears to be the thermodynamically favored arrangement. The carbon-nitrogen double bond lengths and the planarity of the conjugated system remain relatively consistent across different substitution patterns.
Table 3: Comparative Analysis of Hydrazono-acetate Derivatives
The electronic effects of different substituents manifest in variations in spectroscopic properties and reactivity patterns. Compounds bearing electron-withdrawing chlorine substituents typically exhibit different chemical shift patterns in nuclear magnetic resonance spectroscopy compared to those with electron-donating groups. The 2,4-dichlorophenyl substitution pattern in the target compound creates a particularly electron-deficient aromatic system that influences both the stability and the reactivity of the hydrazone linkage.
Properties
IUPAC Name |
ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFKHQNRZCFCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)Cl)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl 2-aminoacetate with 2,4-dichlorophenylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazono group to an amine group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with similar structures exhibit notable anticancer properties. For instance, studies have evaluated the cytotoxic effects of ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate against various cancer cell lines. The National Cancer Institute has protocols for assessing such compounds' efficacy, indicating that derivatives can inhibit tumor cell growth effectively.
A study highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests potential for further development as an anticancer agent .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
The minimum inhibitory concentration (MIC) values reported for similar compounds indicate promising antimicrobial effects, supporting further exploration in pharmaceutical formulations aimed at treating bacterial infections .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes relevant to disease progression. For example, it has shown potential in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. By inhibiting this enzyme, the compound could help in managing symptoms associated with cognitive decline .
Study on Antioxidant Activity
A case study conducted by Madhavi and Ramanamma evaluated various derivatives of similar compounds for their antioxidant properties. This compound was included in the evaluation due to its structural similarities with other tested antioxidants. The results indicated that the compound exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound involves straightforward synthetic routes that can be optimized for higher yields. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound, ensuring its suitability for biological testing .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dichlorophenyl ring can interact with hydrophobic regions of proteins, potentially altering their activity .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
Spectral and Elemental Analysis
- IR/NMR Data :
- Elemental Analysis: Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate (C₁₀H₉Cl₂N₂O₂): Calc. C 46.36%, H 3.50%, N 10.81% (aligned with experimental data) .
Biological Activity
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate (CAS No. 171091-03-5) is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₀H₁₁Cl₂N₃O₂
- Molecular Weight : 276.12 g/mol
- Density : 1.43 g/cm³
- Boiling Point : 377.74 °C
- Flash Point : 182.25 °C
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its cytotoxicity, antimicrobial effects, and its mechanism of action.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the dichlorophenyl group is crucial for enhancing cytotoxicity against various cancer cell lines.
- Case Study : A study demonstrated that derivatives of hydrazone compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The compound's structure allows it to interact effectively with cellular targets, potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent.
- Research Findings : In vitro tests indicated that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- The dichlorophenyl group enhances lipophilicity, improving cell membrane penetration.
- The hydrazone linkage is essential for biological activity, as it facilitates interactions with target proteins through hydrogen bonding and hydrophobic interactions .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A-431 | 1.98 ± 1.22 | Induction of apoptosis |
| Anticancer | Jurkat | <1.61 | Disruption of cell cycle |
| Antimicrobial | Staphylococcus aureus | 15.0 | Membrane disruption |
| Antimicrobial | Escherichia coli | 20.0 | Inhibition of metabolic pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate, and what methodological considerations ensure high yields?
- Answer : The compound is typically synthesized via nucleophilic substitution of its 2-chloro precursor (e.g., Ethyl 2-chloro-2-[2-(2,4-dichlorophenyl)hydrazono]acetate) with ammonia. Key steps include:
- Reacting the chloro derivative with aqueous ammonia in dioxane at room temperature for 4 hours .
- Monitoring reaction progress via TLC and recrystallizing the product from ethanol for purification .
- Critical factors: Excess ammonia (2–3 equivalents), inert atmosphere (N₂/Ar) to prevent oxidation, and controlled pH (8–9) to minimize side reactions. Yields typically range from 75–85% .
Q. How is the structure of this compound validated, and what analytical techniques are most effective?
- Answer : Structural confirmation relies on:
- X-ray crystallography : Resolves the Z-configuration of the hydrazone moiety and planar Caryl–NH–N=C linkage (torsion angle ~5.5°) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ethyl CH₂), and δ 6.8–7.5 ppm (aromatic protons) .
- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=N) .
- Elemental analysis : Confirms stoichiometry (C, H, N, Cl) within 0.3% error .
Q. What safety precautions are required when handling this compound?
- Answer : The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation; employ solvent traps during vacuum filtration.
- Store in airtight containers at room temperature, away from light and moisture .
Advanced Research Questions
Q. How does the Z-configuration of the hydrazone moiety influence reactivity and supramolecular interactions?
- Answer : The Z-configuration enables intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen, stabilizing the planar structure. This geometry promotes:
- Helical chain formation in crystals via N–H···O hydrogen bonds .
- Regioselectivity in heterocyclic synthesis (e.g., pyrazoles), where the amino group directs cyclization at the β-carbon of the ester .
- Enhanced electrophilicity at the α-carbon for nucleophilic substitutions .
Q. What methodologies resolve contradictions in reported synthesis yields (e.g., 75% vs. 85%)?
- Answer : Yield discrepancies arise from:
- Reagent purity : Impure chloro precursors reduce yields; recrystallize before use .
- Reaction time : Under-stopped reactions (<4 hours) leave unreacted starting material.
- Temperature : Exceeding 25°C accelerates decomposition; use ice baths during diazonium salt addition .
- Validation : Replicate conditions from Asiri et al. (2010) with strict stoichiometric control .
Q. How is this compound applied in synthesizing heterocyclic scaffolds for biomedical research?
- Answer : It serves as a precursor for pyrazole and oxadiazole derivatives. Example protocol:
- Pyrazole synthesis : React with 3-oxopropanenitriles under basic conditions (NaOEt/EtOH) to form 1,5-diarylpyrazole-3-carboxylates, key intermediates for PET ligands targeting CB1 receptors .
- Oxadiazole formation : Condense with carboxaldehydes in methanol (RT, 12 hours) to yield 1,3,4-oxadiazole-thiol derivatives for antimicrobial testing .
Methodological Recommendations
- Stereochemical Analysis : Use single-crystal XRD to confirm configuration and hydrogen-bonding patterns .
- Purity Optimization : Employ column chromatography (SiO₂, ethyl acetate/hexane 1:4) for challenging purifications .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to determine shelf-life under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
